2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-dinitrophenol
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Overview
Description
2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-dinitrophenol is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, nitro groups, and a phenolic hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-dinitrophenol typically involves multiple steps. One common method includes the condensation of 4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)benzaldehyde with 4,6-dinitrophenol under acidic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst like methanesulfonic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-dinitrophenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro groups can be reduced to amines under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzoxazole derivatives.
Scientific Research Applications
2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-dinitrophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-dinitrophenol involves its interaction with specific molecular targets. For example, its phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The nitro groups can undergo redox reactions, generating reactive oxygen species that can induce cellular damage in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)benzaldehyde
- 4,6-dinitrophenol
- 2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol
Uniqueness
2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-dinitrophenol is unique due to the presence of both benzoxazole and dinitrophenol moieties in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H14N4O7 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2-[[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-4,6-dinitrophenol |
InChI |
InChI=1S/C21H14N4O7/c1-11-3-2-4-18-19(11)23-21(32-18)15-8-13(5-6-17(15)26)22-10-12-7-14(24(28)29)9-16(20(12)27)25(30)31/h2-10,26-27H,1H3 |
InChI Key |
AEXAWZITFBCJCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])O)O |
Origin of Product |
United States |
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